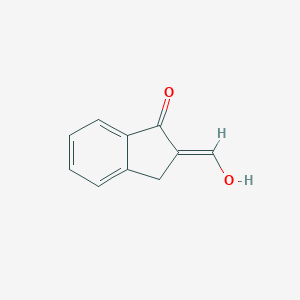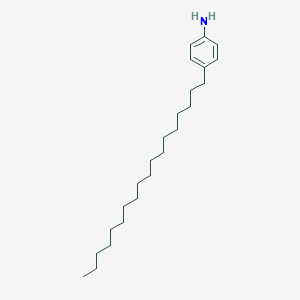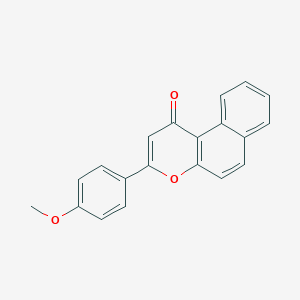![molecular formula C7H7BrN2 B039096 5-溴-2,3-二氢-1H-吡咯并[2,3-b]吡啶 CAS No. 115170-40-6](/img/structure/B39096.png)
5-溴-2,3-二氢-1H-吡咯并[2,3-b]吡啶
概述
描述
米尔龙,也称为美多宁,是一种由拉脱维亚有机合成研究所的Ivars Kalviņš在20世纪70年代研发的药物化合物。它主要用作抗缺血药物,这意味着它有助于防止由于血供不足引起的组织损伤。 米尔龙在东欧国家广泛分布,以其抑制肉碱生物合成能力而闻名,肉碱生物合成在脂肪酸代谢中起着至关重要的作用 .
科学研究应用
米尔龙具有广泛的科学研究应用,包括在化学、生物学、医学和工业中的应用。在医学上,它用于治疗心绞痛、心肌梗塞和慢性心力衰竭等疾病。 它还在神经退行性疾病模型(如帕金森病)中表现出神经保护作用 . 在化学领域,米尔龙因其在代谢调节中的作用及其对线粒体过程的影响而受到研究 .
作用机制
米尔龙的作用机制涉及通过靶向γ-丁酰甜菜碱双加氧酶抑制肉碱生物合成。这种抑制减少了脂肪酸转运,并防止脂肪酸β-氧化在缺血组织中积累细胞毒性中间产物。 因此,能量代谢从脂肪酸氧化转变为葡萄糖氧化,在氧气供应有限的情况下,这更有利 .
生化分析
Biochemical Properties
It has been reported that derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and potentially other biomolecules.
Cellular Effects
In vitro studies have shown that a derivative of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, compound 4h, inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
It is suggested that its derivatives can inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition could be due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: 米尔龙的合成涉及3-(2,2,2-三甲基肼)丙酸二水合物与各种试剂的反应。一种常见的方法包括将主要成分溶解在注射用水,然后加入磷酸氢二钠和磷酸二氢钾。 然后过滤并灭菌溶液 .
工业生产方法: 米尔龙的工业生产通常涉及使用与上述类似方法的大规模合成。该过程包括将活性成分溶解在水中,添加缓冲剂,过滤并灭菌溶液。 然后将最终产品包装成各种形式,例如胶囊和注射剂 .
化学反应分析
反应类型: 米尔龙会经历多种类型的化学反应,包括氧化、还原和取代反应。这些反应对于其代谢调节特性至关重要。
常用试剂和条件: 米尔龙反应中常用的试剂包括磷酸氢二钠、磷酸二氢钾和活性炭。 反应通常在受控条件下进行,例如特定的pH范围和温度 .
相似化合物的比较
类似化合物: 与米尔龙类似的化合物包括L-肉碱和西尼帕齐。这两种化合物都具有神经保护和心脏保护作用。
米尔龙的独特性: 米尔龙的独特性在于其抑制肉碱生物合成的能力,这使它与促进脂肪酸代谢的L-肉碱等其他化合物区分开来。 这种独特的机制使米尔龙能够有效地调节能量代谢,并在各种病理状况下提供保护作用 .
属性
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNFPCHQUHZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620888 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115170-40-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)













